molecular formula C14H11BrClNO B5806245 N-(4-bromophenyl)-2-chloro-4-methylbenzamide

N-(4-bromophenyl)-2-chloro-4-methylbenzamide

Cat. No. B5806245
M. Wt: 324.60 g/mol
InChI Key: XUXBUAIRCMHMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-chloro-4-methylbenzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to exhibit a wide range of biological activities. BML-210 has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-chloro-4-methylbenzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a key role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as the expression of COX-2 in inflamed tissues. In addition, this compound has been found to reduce pain sensitivity in various animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-2-chloro-4-methylbenzamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that could be pursued in the study of N-(4-bromophenyl)-2-chloro-4-methylbenzamide. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its bioavailability and efficacy. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions such as cancer and neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

N-(4-bromophenyl)-2-chloro-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzoic acid with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. In particular, it has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-2-7-12(13(16)8-9)14(18)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXBUAIRCMHMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.